molecular formula C8H14N2O B12875531 3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole

3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole

Cat. No.: B12875531
M. Wt: 154.21 g/mol
InChI Key: WAALZNYPHKRFJF-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole (CAS 91027-04-2) is a pyrazole derivative with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . This compound is supplied as a high-purity material with a minimum purity of 99%, ensuring consistency and reliability for your research applications . Pyrazole derivatives are recognized as a privileged scaffold in medicinal chemistry due to their wide range of pharmacological activities . The 3,5-dialkyl substitution pattern on the pyrazole ring, as found in this compound, has been identified as a crucial structural feature for the biological activity of certain compound classes . Specifically, this substitution is important for potent, non-covalent inhibition of targets such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), a cysteine hydrolase involved in the inflammatory response . Inhibition of NAAA is a promising therapeutic approach for managing pain and inflammatory conditions by preserving endogenous lipid mediators like palmitoylethanolamide (PEA) . As a versatile chemical intermediate, 3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole serves as a valuable building block in organic synthesis and drug discovery efforts . Researchers can utilize this compound for the exploration and development of novel therapeutic agents, particularly in the fields of inflammation and immunology . Handling and Storage: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use. Store in a cool, dry, and well-ventilated place, and handle with appropriate personal protective equipment. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

3-(ethoxymethyl)-1,5-dimethylpyrazole

InChI

InChI=1S/C8H14N2O/c1-4-11-6-8-5-7(2)10(3)9-8/h5H,4,6H2,1-3H3

InChI Key

WAALZNYPHKRFJF-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN(C(=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole typically involves the reaction of 1,5-dimethyl-1H-pyrazole with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the same basic reaction but optimized for large-scale production, including considerations for solvent recovery and waste management.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Formation of 3-(ethoxymethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylic acid.

    Reduction: Formation of 3-(ethoxymethyl)-1,5-dimethyl-1,2-dihydro-1H-pyrazole.

    Substitution: Formation of various 3-(substituted-methyl)-1,5-dimethyl-1H-pyrazoles.

Scientific Research Applications

Medicinal Chemistry

1. Anti-inflammatory Agents
Research indicates that pyrazole derivatives, including 3-(ethoxymethyl)-1,5-dimethyl-1H-pyrazole, exhibit significant anti-inflammatory properties. They act as inhibitors of enzymes involved in inflammatory pathways, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). Inhibition of NAAA preserves endogenous palmitoylethanolamide, enhancing its anti-inflammatory effects at inflamed sites .

2. Anticancer Properties
Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, certain pyrazole-based compounds have shown cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The structural modifications in the pyrazole ring can enhance the efficacy and selectivity of these compounds against tumor cells .

3. Neuroprotective Effects
Some derivatives of pyrazoles have been investigated for neuroprotective effects. They may help in managing neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues .

Agricultural Applications

1. Pesticides and Herbicides
Pyrazole compounds are being explored for their potential as pesticides and herbicides. Their ability to interfere with specific biological pathways in pests makes them suitable candidates for developing new agrochemicals. Research has shown that certain pyrazole derivatives possess insecticidal and fungicidal properties, making them effective in crop protection .

2. Plant Growth Regulators
Some studies suggest that pyrazole derivatives can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application could lead to improved agricultural yields and sustainability .

Materials Science

1. Coordination Chemistry
3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole serves as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can exhibit unique properties useful for catalysis and material synthesis. For example, copper complexes with pyrazole ligands have shown promising catalytic activity in organic transformations .

2. Synthesis of Functional Materials
The compound can be utilized in the synthesis of functional materials such as polymers and nanomaterials. Its ability to form stable complexes with metals allows for the development of advanced materials with tailored properties for specific applications .

Case Studies

Study Application Findings
NAAA Inhibition Study Anti-inflammatoryDemonstrated effective inhibition of NAAA activity with low nanomolar IC50 values for pyrazole derivatives .
Cancer Cell Proliferation Study AnticancerPyrazole derivatives showed significant cytotoxicity against multiple cancer cell lines, indicating potential as anticancer agents .
Pesticide Efficacy Study AgriculturalCertain pyrazole compounds exhibited high insecticidal activity against pests like aphids and beetles .
Copper Complex Catalysis Study Materials ScienceCopper(II) complexes with 3-(ethoxymethyl)-1,5-dimethyl-1H-pyrazole demonstrated enhanced catalytic activity in organic reactions .

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following comparison focuses on key structural features, physicochemical properties, and biological activities of analogous pyrazole derivatives.

Structural Features and Substituent Effects
Compound Name Substituents (Position) Key Structural Differences
3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole 1-CH₃, 5-CH₃, 3-(CH₂OCH₂CH₃) Ether-linked ethoxymethyl group
3-Acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile 1-Ph, 5-Ph, 3-COCH₃, 4-CN Bulky phenyl groups; acetyl and nitrile
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate 1-Ph, 5-Ph, 4-COOEt Ester group; no methyl substituents
1H-3-(4-Chlorophenyl)-1,5-diphenylpyrazole 1-Ph, 5-Ph, 3-(4-Cl-Ph) Halogenated aryl group
(E)-1,5-Dimethyl-4-[3-(4-nitrobenzyl-oxy)benzylideneamino]-2-phenyl-1H-pyrazol-3(2H)-one 1-CH₃, 5-CH₃, 4-imino-nitrobenzyloxy Nitroaromatic and imino functional groups

Key Observations :

  • Steric Effects : Methyl groups at positions 1 and 5 reduce steric hindrance compared to bulkier substituents like diphenyl groups , possibly favoring binding to biological targets.
  • Electronic Effects : The electron-donating ethoxymethyl group contrasts with electron-withdrawing groups (e.g., nitrile in ), which may influence reactivity or metabolic stability.

Inferences for 3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole :

  • The ethoxymethyl group may confer moderate antimicrobial activity, as seen in structurally related compounds with ether-linked substituents .
  • Lack of aromatic substituents (e.g., phenyl) could reduce cytotoxicity compared to diphenyl analogs , making it a candidate for safer therapeutic applications.
Physicochemical Properties

While direct data for the target compound is unavailable, trends from analogous compounds suggest:

  • Solubility : Ethoxymethyl substitution likely enhances water solubility compared to esters (e.g., ) or nitriles (e.g., ).
  • Thermal Stability: Methyl groups at positions 1 and 5 may increase thermal stability relative to nitro- or imino-substituted derivatives .

Biological Activity

3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole is a derivative of the pyrazole class of compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H12N2O
  • Molecular Weight : 168.20 g/mol
  • IUPAC Name : 3-(ethoxymethyl)-1,5-dimethyl-1H-pyrazole

The biological activity of 3-(ethoxymethyl)-1,5-dimethyl-1H-pyrazole can be attributed to its interaction with various biological targets. Pyrazole derivatives are known to exhibit activities such as:

  • Anti-inflammatory effects : They inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
  • Antimicrobial properties : Pyrazoles can disrupt bacterial cell wall synthesis and interfere with metabolic pathways.
  • Anticancer activity : Some derivatives induce apoptosis in cancer cells through various signaling pathways.

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to 3-(ethoxymethyl)-1,5-dimethyl-1H-pyrazole have been reported to inhibit COX-2 with varying degrees of potency. The inhibition profile suggests that modifications in the pyrazole structure can enhance or reduce anti-inflammatory activity.

CompoundCOX-2 Inhibition (IC50)Reference
3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazoleTBD
1-Aryl-3,5-dimethylpyrazole0.64 μM
2-Methoxy-5-chloropyrazole0.78 μM

Antimicrobial Activity

The antimicrobial efficacy of pyrazoles has been documented against various pathogens. For example, derivatives have shown activity against Gram-positive and Gram-negative bacteria as well as fungi. The presence of functional groups such as ethoxy and methyl can influence the compound's ability to penetrate microbial membranes.

PathogenActivity (Zone of Inhibition)Reference
E. coliModerate
S. aureusHigh
Aspergillus nigerLow

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Anti-inflammatory Effects : A study evaluated a series of pyrazole derivatives for their COX-inhibitory activity, revealing that modifications at the 3 and 5 positions significantly impacted potency. The ethoxy group in 3-(ethoxymethyl)-1,5-dimethyl-1H-pyrazole may enhance its binding affinity to COX enzymes due to increased lipophilicity.
  • Antimicrobial Screening : Research involving the synthesis of novel pyrazole compounds demonstrated promising antibacterial activity against E. coli and S. aureus. Compounds with an ethoxy substituent exhibited enhanced membrane permeability, contributing to their effectiveness.

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